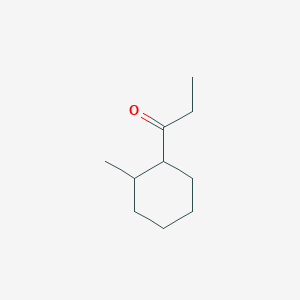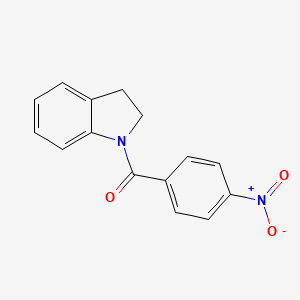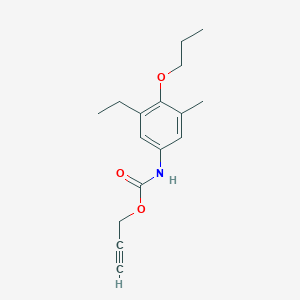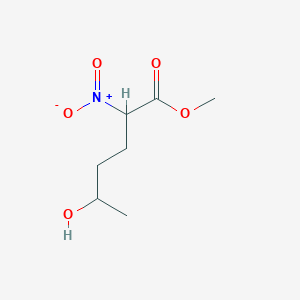
4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzene ring substituted with a sulfonyl chloride group and a dichlorobenzamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride typically involves the reaction of 2,5-dichlorobenzamide with benzene-1-sulfonyl chloride. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Bases: Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are used to prevent hydrolysis of the sulfonyl chloride group.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
科学研究应用
4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of 4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to the modification of protein structure and function .
相似化合物的比较
Similar Compounds
Benzene-1-sulfonyl chloride: Lacks the dichlorobenzamido group and is less reactive.
4-(2,5-Dichlorobenzamido)benzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group and is less electrophilic.
2,5-Dichlorobenzamide: Lacks the sulfonyl chloride group and has different reactivity.
Uniqueness
4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride is unique due to the presence of both the dichlorobenzamido and sulfonyl chloride groups. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to undergo substitution reactions with various nucleophiles makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
属性
CAS 编号 |
89564-65-8 |
|---|---|
分子式 |
C13H8Cl3NO3S |
分子量 |
364.6 g/mol |
IUPAC 名称 |
4-[(2,5-dichlorobenzoyl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H8Cl3NO3S/c14-8-1-6-12(15)11(7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18) |
InChI 键 |
ZRNGOAHDSYRFLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)

![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)




![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)


![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)

